molecular formula C20H30N2O3 B2947994 Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1352926-03-4

Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B2947994
CAS No.: 1352926-03-4
M. Wt: 346.471
InChI Key: HXZCJBKFNPEFAF-UHFFFAOYSA-N
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Description

Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound featuring a 1-oxa-4,9-diazaspiro[5.5]undecane core. The tert-butyl carbamate (Boc) group at position 9 acts as a protective group, while the benzyl substituent at position 4 introduces steric bulk and lipophilicity.

Properties

IUPAC Name

tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-19(2,3)25-18(23)22-11-9-20(10-12-22)16-21(13-14-24-20)15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZCJBKFNPEFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CN(CCO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate typically involves the reaction of tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane with a suitable carboxylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for deprotection in multi-step syntheses:

Acidic Hydrolysis

  • Conditions : 6 M HCl in dioxane/water (1:1), reflux at 90°C for 6–8 hours.

  • Product : 4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylic acid.

  • Mechanism : Protonation of the ester carbonyl facilitates nucleophilic attack by water, followed by tert-butanol elimination.

Basic Hydrolysis

  • Conditions : 2 M NaOH in THF/water (3:1), 60°C for 4 hours.

  • Product : Sodium salt of the carboxylic acid, which is acidified to isolate the free acid.

Alkylation and Benzyl Group Modifications

The benzyl group participates in catalytic hydrogenolysis and nucleophilic substitutions:

Catalytic Hydrogenolysis

  • Conditions : H₂ (1 atm), 10% Pd/C in ethanol, 25°C for 12 hours .

  • Product : Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (yield: 85–92%).

  • Application : Used to remove benzyl protecting groups without affecting the spirocyclic backbone .

Nucleophilic Substitution

  • Example : Reaction with methyl iodide in DMF using NaH as a base (0°C to 25°C, 2 hours).

  • Product : Tert-butyl 4-methyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (yield: 78%).

Cyclization and Ring-Opening Reactions

The spirocyclic structure enables controlled ring expansions and contractions:

Epoxide Ring-Opening

  • Conditions : Reaction with arylamines (e.g., aniline) in ethanol/water (9:1) at 100°C for 16 hours .

  • Product : Amino alcohol intermediates, which undergo intramolecular cyclization with potassium tert-butoxide at −30°C to form expanded spirocycles .

Thermal Rearrangement

  • Conditions : Heating at 120°C in toluene for 24 hours.

  • Observation : Partial conversion to bicyclic lactam derivatives via C–N bond cleavage (yield: <15%).

Functional Group Interconversion

The carboxylate moiety is modified for pharmacological optimization:

Amide Formation

  • Conditions : EDCl/HOBt coupling with primary amines in DCM, 25°C for 12 hours .

  • Example : Reaction with phenethylamine yields tert-butyl 4-benzyl-9-(2-phenylethylcarbamoyl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (yield: 65%) .

Reductive Amination

  • Conditions : Sodium cyanoborohydride in methanol, pH 5–6 (acetic acid), 25°C for 24 hours .

  • Application : Introduces alkylamine side chains to enhance σ₁ receptor binding .

Comparative Reactivity Data

Reaction TypeConditionsYield (%)Key Byproducts
Acidic Hydrolysis6 M HCl, 90°C, 6–8h88None
Catalytic HydrogenolysisH₂/Pd-C, 25°C, 12h92Over-reduced lactams
Alkylation (MeI)NaH/DMF, 0–25°C, 2h78Dialkylated species
Epoxide Ring-OpeningAniline, 100°C, 16h74Oligomers

Stability Under Pharmacological Conditions

  • Oxidative Stability : Resists degradation in pH 7.4 buffer with 3% H₂O₂ at 37°C for 24 hours .

  • Plasma Stability : >90% intact after 1 hour in human plasma at 37°C, confirming suitability for in vivo studies .

Key Research Findings

  • Dual μ-opioid receptor (MOR) agonism and σ₁ receptor antagonism are achieved via substituent tuning at positions 2, 4, and 9 .

  • Analogue 15au (with 2-methyl and 4-phenyl groups) showed 94% MOR binding affinity (Ki = 1.2 nM) and σ₁R antagonism (IC₅₀ = 38 nM) .

  • Peripheral analgesic activity was demonstrated in murine models, with reduced gastrointestinal side effects compared to oxycodone .

This compound’s reactivity profile highlights its utility as a scaffold for developing dual-acting analgesics. Strategic modifications of its ester and benzyl groups enable precise control over pharmacological properties while maintaining structural integrity .

Scientific Research Applications

Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 930785-40-3)
  • Molecular Formula : C₁₃H₂₄N₂O₃
  • Molecular Weight : 256.34 g/mol
  • Key Differences : Lacks the 4-benzyl group, resulting in reduced steric hindrance and lower lipophilicity.
  • Applications : Serves as a simpler scaffold for derivatization in spirocyclic chemistry .
Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
  • Molecular Formula : C₁₈H₂₆N₂O₄
  • Molecular Weight : 334.42 g/mol (estimated)
  • Synthesis : Likely involves ketone introduction via oxidation or carbonyl-containing precursors .
Tert-butyl 5-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1646635-53-1)
  • Molecular Formula : C₁₃H₂₂N₂O₄
  • Molecular Weight : 270.32 g/mol
  • Key Differences : A 5-oxo group replaces the benzyl substituent, enhancing polarity and altering ring strain.
  • Storage : Requires dry, sealed storage at 2–8°C, similar to the parent compound .

Analogues with Heteroatom Variations

Tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate
  • Molecular Formula: C₂₁H₃₁NO₂
  • Molecular Weight : 329.48 g/mol
  • Key Differences : Replaces 1-oxa and 4,9-diaza with a single nitrogen (1-aza) and a phenyl group.
Tert-butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate (PBN2011967)
  • Molecular Formula : C₁₃H₂₃N₃O₂
  • Molecular Weight : 269.35 g/mol
  • Key Differences : Contains two nitrogens (2,9-diaza) instead of 1-oxa-4,9-diaza.
  • Applications : Used in Eli Lilly’s diabetes research, highlighting the role of nitrogen positioning in biological activity .

Biological Activity

Tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate (CAS No. 1352926-03-4) is a compound of interest due to its potential biological activities, particularly in relation to its interactions with the GABAergic system. This compound belongs to the class of diazaspiro compounds, which have been studied for their pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C20H30N2O3
  • Molecular Weight : 346.46 g/mol
  • CAS Number : 1352926-03-4
  • MDL Number : MFCD21099577

The compound features a spirocyclic structure that contributes to its unique biological activity. The presence of the tert-butyl and benzyl groups enhances lipophilicity, which may influence membrane permeability and receptor binding.

Research indicates that compounds within the diazaspiro series, including this compound, act as GABA_A receptor antagonists . The GABA_A receptors are crucial for mediating inhibitory neurotransmission in the central nervous system. Antagonism at these receptors can lead to various physiological effects, including modulation of anxiety and seizure activity.

Pharmacological Studies

  • GABA_A Receptor Interaction :
    • A study assessed the binding affinities of related diazaspiro compounds at GABA_A receptors, revealing significant antagonist properties that could influence immune responses and neuronal excitability .
    • The antagonistic effects were correlated with altered T cell proliferation, suggesting potential applications in immunomodulation .
  • Case Studies and Clinical Implications :
    • In vitro studies demonstrated that GABA_A receptor antagonists can suppress T cell activation, which may have implications for treating autoimmune conditions or modulating inflammatory responses .
    • The potential for these compounds to influence macrophage function in infection scenarios has also been highlighted, indicating a dual role in both neuropharmacology and immunology .

Comparative Biological Activity

Compound NameCAS NumberGABA_A AntagonismImmunomodulatory Effects
This compound1352926-03-4YesYes
Related Compound AXXXXXXYesNo
Related Compound BYYYYYYNoYes

Safety and Handling

The compound is classified with several hazard statements indicating it may cause harm if swallowed (H302) and can cause skin irritation (H315). Proper safety measures should be taken when handling this compound, including using personal protective equipment and ensuring adequate ventilation.

Precautionary Statements

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

Q & A

Basic: What are the standard synthetic routes for preparing tert-butyl 4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving spirocyclic ring formation and Boc protection. A common approach includes:

  • Spirocyclic Core Formation : Reacting piperidine or morpholine derivatives with carbonyl-containing reagents under basic conditions to form the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold.
  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group using Boc anhydride in dichloromethane (DCM) with a catalyst like DMAP, followed by purification via column chromatography .
  • Benzylation : Substituting the Boc-protected intermediate with benzyl halides in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
    Key Validation : Monitor reaction progress using TLC and confirm purity via HPLC (>95%) and NMR .

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the spirocyclic structure, Boc group integrity, and benzyl substitution patterns. For example, the tert-butyl group shows a singlet at ~1.4 ppm in ¹H NMR .
  • Infrared Spectroscopy (IR) : Detect carbonyl stretching vibrations (C=O) of the Boc group at ~1680–1720 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H]+ for C₁₉H₂₈N₂O₃: expected m/z 331.2122) .
  • Elemental Analysis : Validate empirical formula (e.g., C: 63.6%, H: 8.5%, N: 8.5%) .

Basic: What safety precautions are essential when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent degradation. Ensure containers are labeled with GHS hazard codes (e.g., H315 for skin irritation) .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize reaction conditions to improve yields during spirocyclic ring formation?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates and enhance ring-closing efficiency .
  • Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling steps, optimizing ligand-to-metal ratios (e.g., Xantphos:Pd = 2:1) .
  • Temperature Control : Conduct reactions at 80–100°C to balance kinetics and thermal degradation risks. Use microwave-assisted synthesis for faster ring closure .
  • Purity Checks : Employ HPLC to identify byproducts (e.g., uncyclized intermediates) and adjust stoichiometry or reaction time accordingly .

Advanced: How should researchers resolve contradictions in spectral data for derivatives of this compound?

Methodological Answer:

  • Isomer Identification : Use 2D NMR (e.g., COSY, NOESY) to distinguish between stereoisomers arising from spirocyclic rigidity .
  • Degradation Analysis : If unexpected peaks appear in MS or NMR, test stability under storage conditions (e.g., light, humidity) and consider adding stabilizers like BHT .
  • Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian software) to confirm structural assignments .

Advanced: What role does the spirocyclic system play in modulating biological activity in related compounds?

Methodological Answer:

  • Conformational Restriction : The spiro[5.5]undecane scaffold enforces rigid geometry, enhancing binding affinity to targets like METTL3 (a methyltransferase implicated in cancer) .
  • Solubility vs. Permeability : The hydrophobic tert-butyl and benzyl groups improve membrane permeability but may require PEGylation for aqueous solubility in biological assays .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing benzyl with pyridyl groups) and assay activity to map pharmacophore requirements .

Advanced: What alternative strategies exist for low-yielding steps in the synthesis?

Methodological Answer:

  • Microwave Synthesis : Reduce reaction time for Boc deprotection from 12 hours to 30 minutes, minimizing side reactions .
  • Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., benzylation) to improve heat dissipation and scalability .
  • Enzymatic Catalysis : Screen lipases or acyltransferases for stereoselective spirocyclic ring formation, avoiding harsh acidic/basic conditions .

Basic: How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze via HPLC for degradation products (e.g., tert-butyl cleavage) .
  • Light Sensitivity : Expose to UV light (300–400 nm) and monitor color changes or precipitate formation .
  • Lyophilization : For long-term stability, lyophilize the compound and store in amber vials at -20°C .

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